

Performance of Carbenicillin in Different E. coli Strains: A Comparative Guide

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Compound of Interest		
Compound Name:	Carbenicillin	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **carbenicillin**, a semi-synthetic penicillin antibiotic, across various strains of Escherichia coli. The information presented herein is supported by experimental data to aid in the selection and application of this antibiotic in research and development settings.

Carbenicillin belongs to the β-lactam class of antibiotics and functions by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it targets penicillin-binding proteins (PBPs), preventing the final transpeptidation step in peptidoglycan synthesis.[1] This disruption of cell wall integrity leads to cell lysis and death.[1] In molecular biology, **carbenicillin** is often favored over ampicillin due to its enhanced stability at lower pH and higher temperatures, which results in fewer satellite colonies on selection plates.[2]

Quantitative Performance Data

The susceptibility of E. coli to **carbenicillin** can vary between different strains. This variation is often attributed to the presence of β -lactamase enzymes, which hydrolyze the β -lactam ring of the antibiotic, rendering it inactive. The following tables summarize key performance metrics of **carbenicillin** against common laboratory E. coli strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Carbenicillin for Various E. coli Strains



E. coli Strain	Genotype/Lineage	Carbenicillin MIC (µg/mL)	Reference
General Range	N/A	1.56 - 64	[2]
MG1655	K-12	~10	[3]
EPI300 (with empty vector)	K-12 derivative	8	[4]
BL21(DE3) (with empty vector)	B strain	32	[4]

Note: MIC values can vary slightly depending on the experimental conditions and the specific substrain used.

Table 2: Zone of Inhibition for Carbenicillin against E.

coli

E. coli Strain	Disk Potency	Zone of Inhibition Diameter (mm)	Interpretation	Reference
ATCC 25922	100 μg	23-29	Susceptible	[5]
Enterobacteriace ae	50 μg	≥ 20	Susceptible	[6]
Enterobacteriace ae	50 μg	18-19	Intermediate	[6]
Enterobacteriace ae	50 μg	≤ 17	Resistant	[6]

Experimental Protocols Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial strain.



Materials:

- 96-well microtiter plate
- Mueller-Hinton Broth (MHB)
- Carbenicillin stock solution
- E. coli strain to be tested
- Spectrophotometer
- Incubator (37°C)

Procedure:

- Prepare Bacterial Inoculum:
 - Aseptically pick a few colonies of the E. coli strain from a fresh agar plate and inoculate into a tube of sterile MHB.
 - Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
 - Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 \times 10⁵ CFU/mL in the wells of the microtiter plate.
- Prepare Antibiotic Dilutions:
 - \circ Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
 - \circ Add 200 μ L of the **carbenicillin** stock solution (at twice the desired highest concentration) to well 1.
 - \circ Perform a serial two-fold dilution by transferring 100 μ L from well 1 to well 2, mixing, then transferring 100 μ L from well 2 to well 3, and so on, down to well 10. Discard 100 μ L from well 10.



0	Well 11 serves as a positive control (bacteria, no antibiotic), and well 12 serves as a
	negative control (broth only).

- Inoculation:
 - Add 100 μL of the diluted bacterial suspension to wells 1 through 11.
- Incubation:
 - Incubate the plate at 37°C for 16-20 hours.
- · Reading Results:
 - The MIC is the lowest concentration of carbenicillin that completely inhibits visible growth
 of the bacteria.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

- Mueller-Hinton Agar (MHA) plates
- Carbenicillin disks (e.g., 100 μg)
- E. coli strain to be tested
- Sterile cotton swabs
- Incubator (37°C)
- Ruler or calipers

Procedure:

Prepare Inoculum:



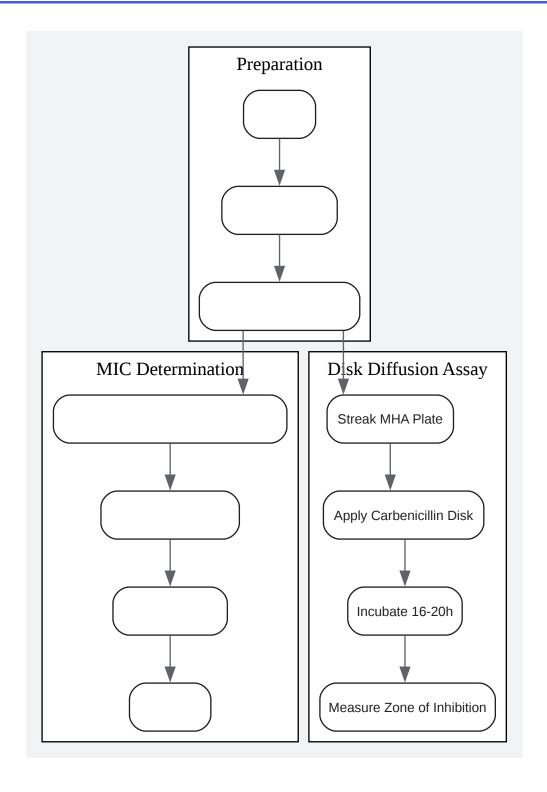
 Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

Inoculate Plate:

- Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
- Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
- Allow the plate to dry for 3-5 minutes.
- Apply Antibiotic Disk:
 - Aseptically place a **carbenicillin** disk onto the center of the inoculated MHA plate.
 - Gently press the disk to ensure complete contact with the agar surface.
- Incubation:
 - Invert the plate and incubate at 37°C for 16-20 hours.
- Measure Zone of Inhibition:
 - Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
 - Interpret the results based on established standards (e.g., CLSI guidelines).

Visualizations

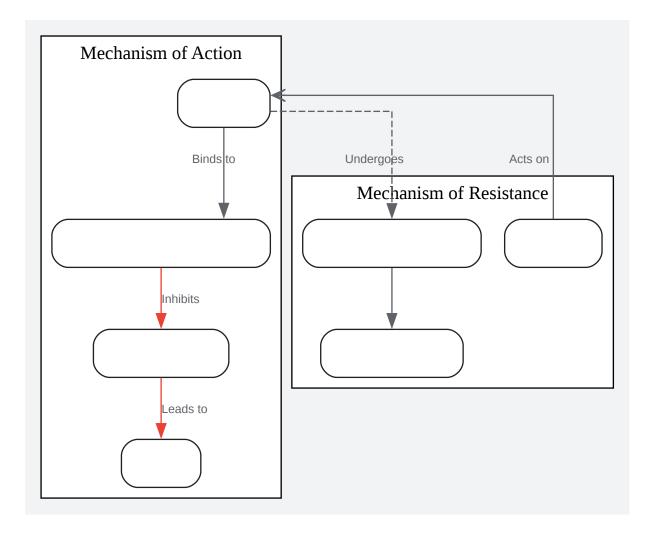




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Caption: Experimental workflow for assessing **carbenicillin** performance.





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Caption: Mechanism of action and resistance to carbenicillin in E. coli.

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